Pyridazine-3-carboxylic acid

Antibacterial Medicinal Chemistry Drug Discovery

Select Pyridazine-3-carboxylic acid for your research to leverage its superior structural differentiation. This pyridazine analog of nicotinic acid acts as a potent antimetabolite (inhibition index ~2200 against Lactobacillus arabinosus) and a critical scaffold for synthesizing fluoroquinolone-like antibacterials. Its unique 3-position carboxyl group ensures a lower melting point and higher acidity (pKa ~3.65) versus its 4-isomer, optimizing reaction kinetics and crystallization. Utilize it as a bidentate ligand for ruthenium complexes with proven anti-biofilm properties against Pseudomonas aeruginosa.

Molecular Formula C5H4N2O2
Molecular Weight 124.1 g/mol
CAS No. 2164-61-6
Cat. No. B130350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridazine-3-carboxylic acid
CAS2164-61-6
Synonyms3-Carboxypyridazine;  NSC 110335;  Pyridazine-3-carboxylic Acid; 
Molecular FormulaC5H4N2O2
Molecular Weight124.1 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1)C(=O)O
InChIInChI=1S/C5H4N2O2/c8-5(9)4-2-1-3-6-7-4/h1-3H,(H,8,9)
InChIKeyRUUOPSRRIKJHNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridazine-3-carboxylic Acid (CAS 2164-61-6): Core Physicochemical and Structural Profile


Pyridazine-3-carboxylic acid (C5H4N2O2, MW: 124.10 g/mol) is a heterocyclic building block featuring a pyridazine ring with a carboxylic acid substituent at the 3-position. As the pyridazine analog of nicotinic acid, it functions as an antimetabolite and serves as a critical scaffold for synthesizing bioactive compounds, including antibacterial agents and metal complexes [1] . Its computed XLogP3 is -0.1, and it has a topological polar surface area of 63.1 Ų, indicating moderate hydrophilicity [1].

Why Pyridazine-3-carboxylic Acid Cannot Be Interchanged with Positional Isomers or Generic Analogs


Simple substitution of pyridazine-3-carboxylic acid with other diazinecarboxylic acids (e.g., pyridazine-4-carboxylic acid or pyrimidine-2-carboxylic acid) is not scientifically valid. The position of the carboxyl group relative to the nitrogen atoms in the heteroaromatic ring fundamentally alters electronic charge distribution, aromaticity, and thermal stability, which in turn dictates distinct biological activity profiles and coordination chemistry behavior [1] [2]. This structure-activity relationship necessitates a compound-specific approach in research and procurement.

Quantitative Differentiation of Pyridazine-3-carboxylic Acid: Evidence for Scientific Selection


Antibacterial Activity of Pyridazine-3-carboxylic Acid Derivatives vs. Fluoroquinolone Antibiotics

Derivatives of pyridazine-3-carboxylic acid exhibit in vitro antibacterial activity that approaches that of established fluoroquinolone drugs. This finding positions pyridazine-3-carboxylic acid as a privileged scaffold for developing novel antibacterial agents with potential to address resistant strains [1].

Antibacterial Medicinal Chemistry Drug Discovery

Competitive Growth Inhibition vs. Nicotinic Acid in Lactobacillus arabinosus

As a structural analog of nicotinic acid (vitamin B3), pyridazine-3-carboxylic acid acts as a competitive inhibitor of bacterial growth. In Lactobacillus arabinosus 17-5, it exhibits a high inhibition index of approximately 2200, indicating potent antagonism. This mechanism is distinct from its noncompetitive inhibition observed in E. coli [1].

Antimetabolite Microbiology Vitamin Antagonism

Enhanced Anti-Biofilm Activity of Ruthenium Complexes vs. Free Ligand

Ruthenium complexes synthesized with pyridazine-3-carboxylic acid as a bidentate ligand demonstrate superior anti-biofilm activity compared to the uncomplexed free ligand. Both [(η6-p-cym)RuIICl(pdz-3-COO)] (1) and [RuIIICl2(pdz-3-COO)2Na(H2O)]n(H2O)0.11 (2) outperformed the free pyridazine-3-carboxylic acid in inhibiting Pseudomonas aeruginosa PAO1 biofilm formation [1].

Bioinorganic Chemistry Antibiofilm Metal Complexes

Physicochemical Distinction from Positional Isomers

Pyridazine-3-carboxylic acid possesses a distinct physicochemical profile compared to its 4-position isomer. The 3-isomer exhibits a lower predicted pKa (3.65±0.10) and a lower melting point (190.3-190.4°C) compared to the 4-isomer (pKa 3.18±0.10, mp ~244°C dec.), which can impact solubility, reactivity, and handling [1] .

Physicochemical Properties Computational Chemistry Compound Selection

High-Value Application Scenarios for Pyridazine-3-carboxylic Acid Based on Evidence


Scaffold for Novel Antibacterial Agent Development

Use pyridazine-3-carboxylic acid as a core scaffold to synthesize derivatives with activity comparable to fluoroquinolones, as demonstrated in studies of 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acids [1]. This approach is suitable for medicinal chemistry programs targeting Gram-positive and Gram-negative pathogens.

Antimetabolite Probe for Nicotinic Acid Pathways

Employ pyridazine-3-carboxylic acid as a competitive inhibitor in microbial studies to investigate nicotinic acid (vitamin B3) metabolism and transport, leveraging its high inhibition index (~2200) against Lactobacillus arabinosus [1]. This application is relevant for fundamental microbiology and vitamin research.

Ligand for Bioactive Metal Complex Synthesis

Utilize pyridazine-3-carboxylic acid as a bidentate ligand to synthesize ruthenium or other transition metal complexes with enhanced anti-biofilm properties against pathogens like Pseudomonas aeruginosa [1]. This is particularly relevant for research into new strategies for combating biofilm-associated infections.

Isomer-Specific Synthesis and Material Science

Select pyridazine-3-carboxylic acid over its 4-isomer for synthetic routes requiring a lower melting point and higher acidity (pKa ~3.65 vs. ~3.18), which can influence reaction kinetics, solubility, and crystallization behavior [1] [2]. This is critical for optimizing organic synthesis and material preparation protocols.

Technical Documentation Hub

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